6-Hydroxy-4-methyl-2-oxo-2H-chromen-7-yl acetate
Overview
Description
6-Hydroxy-4-methyl-2-oxo-2H-chromen-7-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methyl-2-oxo-2H-chromen-7-yl acetate typically involves the acetylation of 6-hydroxy-4-methyl-2-oxo-2H-chromen-7-ol. One common method includes the treatment of 6-hydroxy-4-methyl-2-oxo-2H-chromen-7-ol with acetic anhydride in the presence of a catalyst such as aluminum chloride (AlCl3) under reflux conditions . This reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4-methyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
6-Hydroxy-4-methyl-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the development of dyes, optical brighteners, and other materials.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-methyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: Known for its anticoagulant properties.
7-Hydroxycoumarin: Exhibits similar biological activities but differs in its substitution pattern.
6-Nitro-4-methyl-2-oxo-2H-chromen-7-yl acetate: Another derivative with distinct antimicrobial properties.
Uniqueness
6-Hydroxy-4-methyl-2-oxo-2H-chromen-7-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetate group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
(6-hydroxy-4-methyl-2-oxochromen-7-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-6-3-12(15)17-10-5-11(16-7(2)13)9(14)4-8(6)10/h3-5,14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGSHLMBMVXGKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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